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Application Notes: URMC-099 in a Murine NASH Model

Background & Rationale Mixed-lineage kinase 3 (MLK3) activation is involved in inflammatory signaling

and hepatocyte lipoapoptosis, key drivers of NASH progression [1]. URMC-099, a small-molecule MLK3

inhibitor, was investigated for its potential to reverse established diet-induced NASH in a mouse model. The

primary goals were to assess its effects on key disease features: liver injury, inflammation, and fibrosis

[1].

Experimental Protocol The following table summarizes the core design of the efficacy study [1].

Protocol Aspect Detailed Description

Animal Model C57BL/6J mice [1]

Diet to Induce NASH High in saturated fat, fructose, and cholesterol (FFC diet) for 24 weeks [1]

Control Group Age-matched mice fed a standard chow diet [1]

Treatment Compound URMC-099 [1]

Dosage 10 mg per kg of body weight [1]

Route of Administration Intraperitoneal injection [1]
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Protocol Aspect Detailed Description

Dosing Frequency Twice daily [1]

Treatment Duration Final 2 weeks of the 24-week diet regimen [1]

Vehicle Control The vehicle for URMC-099 was used in control-treated FFC-fed mice [1]

Key Findings and Outcome Measures

After two weeks of treatment, mice receiving URMC-099 were compared to vehicle-treated controls. The

outcomes below highlight the compound's effects on the hallmarks of NASH. The results are summarized in

the following table [1].

Outcome Measure Key Findings in URMC-099 Treated vs. Vehicle-Treated Mice

Metabolic
Parameters

No significant differences in body weight, caloric intake, or insulin resistance [1].

Hepatic Steatosis Similar levels of liver fat accumulation compared to vehicle-treated mice [1].

Liver Injury &
Inflammation

Reduced serum markers of liver injury (ALT), decreased macrophage infiltration
and activation, and a shift in macrophages away from a pro-inflammatory state

[1].

Hepatic Fibrosis Attenuated liver fibrosis [1].

Drug Tolerability Well tolerated with no obvious toxicities reported [1].

Mechanism of Action and Workflow

URMC-099 is believed to exert its effects by inhibiting MLK3, which sits upstream in the MAP kinase

signaling pathway. This inhibition leads to reduced activation of downstream stress kinases, resulting in
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decreased production of inflammatory mediators and protection against cell death. In the context of NASH,

this mechanism translates to reduced hepatic inflammation and injury [1].

The diagram below illustrates the experimental workflow and the proposed molecular mechanism of action.

Conclusion for Researchers

The available preclinical evidence suggests that URMC-099 attenuates critical aspects of NASH

pathology—specifically inflammation and fibrosis—without affecting steatosis in the tested model [1].

Its favorable tolerability profile supports its potential for further investigation.

It is crucial to note that this data comes from an animal model. Clinical trials are necessary to establish its

safety and efficacy in humans with NASH. Researchers should be aware that this represents a single study

protocol, and optimization of the treatment regimen (e.g., dosage, duration) may be required for different

disease stages or in combination with other therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 4 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548948?utm_src=pdf-bulk
https://www.smolecule.com/products/s548948?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

